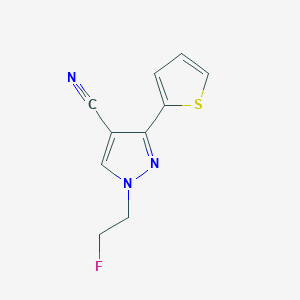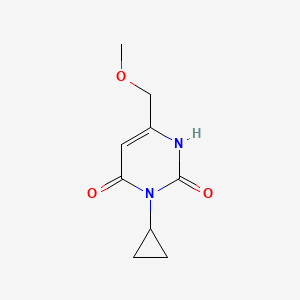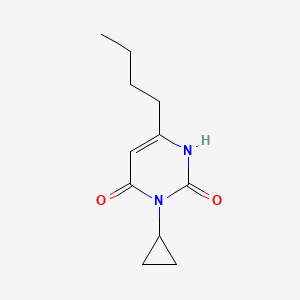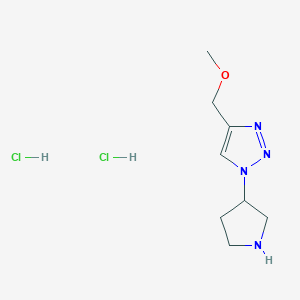
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
Thiophene-based analogs, such as 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile, have been the focus of many scientists due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is unique and makes it ideal for investigations in drug design, organic synthesis, and medicinal chemistry.Chemical Reactions Analysis
The unique structure of this compound offers opportunities for studying the interactions between fluorine, sulfur, and nitrogen atoms.Physical And Chemical Properties Analysis
Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is a key component of this compound . Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity Insights
The compound "1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile" and its analogues have been explored for various synthetic pathways and chemical reactivities. Notable research includes the synthesis of novel Schiff bases using related compounds and their antimicrobial activity, indicating the potential for synthesizing compounds with significant biological activities. For instance, Divyaraj Puthran et al. (2019) synthesized novel Schiff bases using derivatives of pyrazole-4-carbonitrile and evaluated their antimicrobial activity, with some derivatives showing excellent activity compared to others (Puthran et al., 2019). Similarly, research on pyrazole-4-carbonitrile derivatives has shown the capacity for these compounds to form various heterocyclic compounds with potential for biological activity (Ali et al., 2016).
Biological and Medicinal Applications
Antimicrobial and Antitumor Activities
Compounds derived from pyrazole-4-carbonitrile have demonstrated significant antimicrobial and antitumor activities. For instance, the synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation has yielded compounds with notable antibacterial and antifungal activity, as well as antitumor activity against liver cell lines, highlighting the therapeutic potential of these compounds (El-Borai et al., 2012). Another study synthesized and evaluated the antioxidant activity of heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One Moiety, revealing compounds with antioxidant activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).
Corrosion Inhibition and Material Science Applications
Corrosion Inhibition
Studies have also investigated the potential of pyrazole derivatives as corrosion inhibitors for various metals in acidic solutions. Research by Motawea and Abdelaziz (2015) found that certain pyrazole derivatives act as effective corrosion inhibitors for carbon steel in hydrochloric acid solutions, adhering to the Langmuir isotherm and providing insights into the thermodynamics of their adsorption (Motawea & Abdelaziz, 2015).
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3S/c11-3-4-14-7-8(6-12)10(13-14)9-2-1-5-15-9/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGQOUZLYHZYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)


![[5-(Furan-3-yl)furan-2-yl]methanamine](/img/structure/B1482824.png)




